molecular formula C19H19NO2 B3964646 1-benzyl-3-(4-methylbenzyl)-2,5-pyrrolidinedione

1-benzyl-3-(4-methylbenzyl)-2,5-pyrrolidinedione

Cat. No. B3964646
M. Wt: 293.4 g/mol
InChI Key: QBEFMFXSGXRVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-(4-methylbenzyl)-2,5-pyrrolidinedione, commonly known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in various biological processes such as glycogen metabolism, cell proliferation, differentiation, and apoptosis.

Mechanism of Action

GSK-3β inhibitor VIII is a competitive inhibitor of GSK-3β. It binds to the ATP-binding site of GSK-3β, preventing the phosphorylation of downstream substrates. GSK-3β inhibition leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the mTOR pathway. GSK-3β inhibition also leads to the modulation of various transcription factors, including c-Myc, c-Jun, and NF-κB.
Biochemical and Physiological Effects
GSK-3β inhibitor VIII has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy. GSK-3β inhibition has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. In addition, GSK-3β inhibition has been shown to enhance stem cell differentiation and regeneration.

Advantages and Limitations for Lab Experiments

GSK-3β inhibitor VIII has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, which allows for the specific modulation of downstream signaling pathways. It is also available in various purities and quantities, allowing for flexibility in experimental design. However, GSK-3β inhibitor VIII also has some limitations. It is a small molecule inhibitor, which may limit its ability to penetrate cell membranes and reach intracellular targets. In addition, GSK-3β inhibition may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of GSK-3β inhibitor VIII in scientific research. One direction is the study of GSK-3β inhibition in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the study of GSK-3β inhibition in the context of cancer therapy, particularly in combination with other chemotherapeutic agents. In addition, the use of GSK-3β inhibitor VIII in stem cell research and tissue engineering may also be an area of future investigation.
Conclusion
In conclusion, GSK-3β inhibitor VIII is a potent and selective inhibitor of GSK-3β that has gained significant attention in scientific research. It has been used to study the role of GSK-3β in various biological processes and has shown promising results in the treatment of diseases such as cancer and diabetes. However, further research is needed to fully understand the mechanism of action and potential applications of GSK-3β inhibitor VIII.

Scientific Research Applications

GSK-3β inhibitor VIII has been extensively used in scientific research to study the role of GSK-3β in various biological processes. It has been shown to inhibit GSK-3β activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. GSK-3β inhibitor VIII has been used to study the role of GSK-3β in Alzheimer's disease, diabetes, cancer, and other diseases. It has also been used to study the effect of GSK-3β inhibition on stem cell differentiation and regeneration.

properties

IUPAC Name

1-benzyl-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14-7-9-15(10-8-14)11-17-12-18(21)20(19(17)22)13-16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEFMFXSGXRVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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